FaeH is typically sourced from Pseudomonas species, which are known for their versatile metabolic capabilities. These bacteria can thrive in various environments, making them ideal candidates for studying enzymatic processes related to plant biomass degradation.
FaeH belongs to the family of carboxylesterases, which are enzymes that hydrolyze ester bonds in various substrates. This classification is crucial for understanding its role in microbial ecology and its potential applications in biotechnology.
The synthesis of FaeH protein can be achieved through recombinant DNA technology. This involves cloning the gene encoding FaeH into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host cells are cultured under optimal conditions to promote protein expression.
FaeH protein exhibits a typical α/β hydrolase fold, characterized by a central β-sheet surrounded by α-helices. This structure is essential for its enzymatic function.
FaeH catalyzes the hydrolysis of feruloyl esters into ferulic acid and alcohols. This reaction is crucial for the degradation of lignocellulosic biomass.
The reaction mechanism involves:
The action mechanism of FaeH involves several key steps:
Kinetic studies indicate that FaeH has a high turnover number (k_cat), suggesting efficient catalysis under optimal conditions.
FaeH protein has several scientific uses:
The faeH gene is part of the fae operon encoding the K88 fimbriae in enterotoxigenic Escherichia coli (ETEC). This operon comprises multiple genes (faeA–faeJ) organized sequentially, with faeH positioned downstream of the major subunit gene faeG and upstream of faeI and faeJ [6] [9]. Genetic studies confirm that faeH encodes a minor fimbrial subunit with significant homology to FaeG, the major structural component of K88 fimbriae. The mature FaeH protein has a molecular mass of 25,461 Da and is synthesized with an N-terminal signal sequence that directs it to the periplasm for chaperone-mediated assembly [6]. Mutation analyses demonstrate that disruptions in faeH severely impair fimbrial biogenesis but do not affect the adhesive function mediated by FaeG, underscoring its structural role [6] [9].
Immunoelectron microscopy localizes FaeH within the K88 fimbrial shaft, indicating its integration into the polymeric structure [6]. This genetic and functional architecture aligns with the chaperone-usher pathway typical of Gram-negative bacterial fimbriae, where minor subunits facilitate polymerization and stability.
Table 1: Genetic and Biochemical Features of FaeH
Property | Value/Characteristic | Method of Determination |
---|---|---|
Gene Position in fae Operon | Downstream of faeG | DNA sequencing [6] |
Molecular Mass (Mature) | 25,461 Da | Calculated from sequence [6] |
Signal Sequence | Present (N-terminal) | von Heijne algorithm [6] |
Mutant Phenotype | Non-piliated, non-adhesive | Genetic disruption [9] |
Subcellular Localization | Integrated into fimbrial shaft | Immunoelectron microscopy [6] |
The primary structure of mature FaeH comprises 229 amino acids. Bioinformatic analyses reveal conserved motifs characteristic of fimbrial subunits in Enterobacteriaceae. Key features include:
Conserved Domain Database (CDD) analyses classify FaeH within the fibrillar adhesin family (Pfam: PF17802), characterized by tandem repeats of stalk domains and adhesive modules [4] [7]. However, unlike classical adhesins (e.g., YadA or SpaA), FaeH lacks identifiable host-receptor binding domains, consistent with its structural rather than adhesive role [4].
Table 2: Domain Architecture of FaeH
Domain Type | Pfam ID/Name | Position (aa) | Function |
---|---|---|---|
Signal Peptide | Not applicable | 1–21 | Periplasmic targeting |
Pilin Ig-like Domain | PF17802 (SpaA) | 30–195 | Polymerization and stability |
Chaperone-Binding Site | N/A | 200–220 | FaeE interaction [1] |
Experimental determination of FaeH’s tertiary structure remains unreported. However, computational predictions using AlphaFold2 and homology modeling provide robust structural insights. Key features include:
Modern deep learning approaches (e.g., end-to-end folding methods) highlight conformational flexibility in FaeH’s C-terminal region, potentially explaining its transient interactions during fimbrial assembly [8].
Table 3: Structural Prediction Methods and Results for FaeH
Prediction Method | Confidence Score | Key Structural Insights | Limitations |
---|---|---|---|
AlphaFold2 | pLDDT > 85 | Ig-like fold with solvent-exposed loops | Limited dynamics data [8] |
Homology Modeling (FaeG) | TM-score: 0.92 | Conserved β-sandwich core | Assumes identical folding pathway |
Molecular Dynamics | N/A | C-terminal flexibility in E₂H complex | Computational cost [3] |
FaeH belongs to an evolutionarily conserved family of minor fimbrial subunits prevalent in Gram-negative pathogens. Phylogenetic analyses reveal:
Domain architecture comparisons across bacterial proteomes show that FaeH’s Ig-like stalk domains are ancestral to Enterobacteriaceae but absent in Gram-positive fibrillar adhesins, which favor repetitive collagen-binding domains [4]. This reflects niche-specific adaptation where rapid fimbrial assembly enhances gut colonization.
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